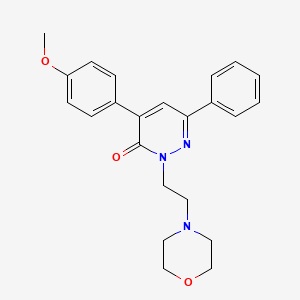![molecular formula C14H14N2O B12925398 [4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde CAS No. 545445-67-8](/img/structure/B12925398.png)
[4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde: is an organic compound that features a pyrimidine ring substituted with an ethyl group at the 5-position and a phenyl ring substituted with an acetaldehyde group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and guanidine under basic conditions.
Substitution Reaction: The ethyl group is introduced at the 5-position of the pyrimidine ring using ethyl iodide in the presence of a strong base like sodium hydride.
Formation of the Phenyl Ring: The phenyl ring is synthesized separately and then coupled with the pyrimidine ring through a Suzuki coupling reaction.
Introduction of the Acetaldehyde Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: [4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The acetaldehyde group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: [4-(5-Ethyl-2-pyrimidinyl)phenyl]acetic acid.
Reduction: [4-(5-Ethyl-2-pyrimidinyl)phenyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme-substrate interactions due to its unique structure.
Medicine:
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
Material Science: Used in the development of novel materials with specific properties.
作用机制
The mechanism of action of [4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
相似化合物的比较
[4-(5-Methyl-2-pyrimidinyl)phenyl]acetaldehyde: Similar structure but with a methyl group instead of an ethyl group.
[4-(5-Propyl-2-pyrimidinyl)phenyl]acetaldehyde: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness:
Structural Differences: The presence of the ethyl group at the 5-position of the pyrimidine ring imparts unique chemical and physical properties.
Reactivity: The specific substitution pattern influences the reactivity and interaction with other molecules, making [4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde distinct from its analogs.
属性
CAS 编号 |
545445-67-8 |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC 名称 |
2-[4-(5-ethylpyrimidin-2-yl)phenyl]acetaldehyde |
InChI |
InChI=1S/C14H14N2O/c1-2-11-9-15-14(16-10-11)13-5-3-12(4-6-13)7-8-17/h3-6,8-10H,2,7H2,1H3 |
InChI 键 |
DMNHNSSYGKEUHB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CN=C(N=C1)C2=CC=C(C=C2)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-([1,1'-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12925316.png)

![5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B12925340.png)
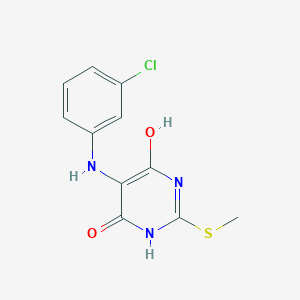
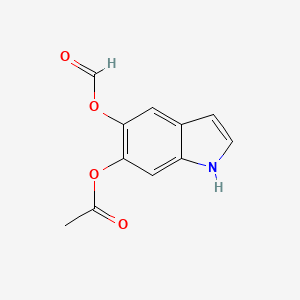
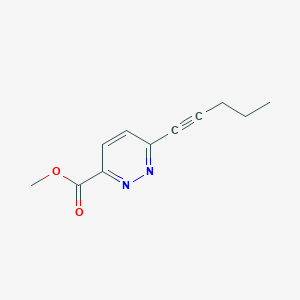
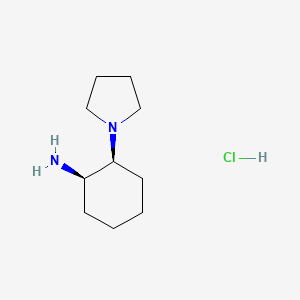
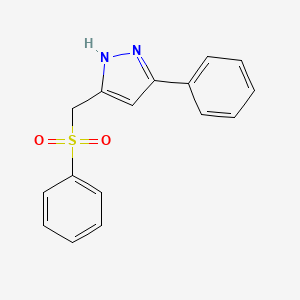
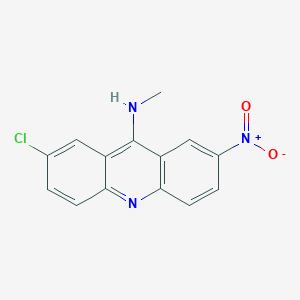

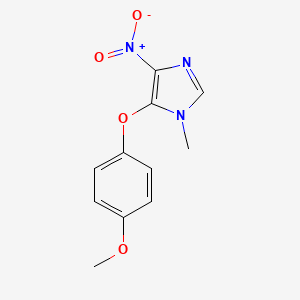
![(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12925409.png)
